
methyl 6-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves cyclization reactions, condensation, and substitutions. For example, Rajanarendar et al. (2010) described the synthesis of quinoline derivatives through a Biginelli reaction, indicating a method that might be adaptable for synthesizing the target compound (Rajanarendar et al., 2010). Moreover, the work by Tominaga et al. (1994) on polyfunctionalized quinolines through the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with DMAD showcases a relevant synthetic route that could be explored for similar compounds (Tominaga et al., 1994).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the quinoline core, affecting their electronic and spatial configuration. Studies like those by Gao et al. (2011) on benzofuran-quinoline derivatives provide insight into how different substitutions on the quinoline ring influence the molecular conformation and potential intermolecular interactions, which are crucial for understanding the structure of the target compound (Gao et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their functional groups. The research by Kovalenko et al. (2020) on the methylation of quinoline derivatives highlights the reactivity of these compounds towards alkylating agents, providing a foundation for understanding the chemical behavior of the target molecule (Kovalenko et al., 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study by Kubicki et al. (1991) on the crystal structure of a quinoline derivative demonstrates how specific substitutions on the quinoline core can affect these properties, offering insight into the physical characteristics of related compounds (Kubicki et al., 1991).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are pivotal for understanding the interactions and potential applications of quinoline derivatives. Hodgetts and Kershaw (2003) provided insights into the reactivity of quinoline derivatives with different reagents, which is essential for predicting the behavior of the target compound in chemical reactions (Hodgetts & Kershaw, 2003).
Scientific Research Applications
Synthesis and Chemical Properties This compound is related to a broader class of quinoline derivatives that have been synthesized for various applications. For example, a study presents the facile synthesis of quinoline derivatives with potential for further functionalization, highlighting the versatility of quinoline compounds in organic synthesis (Gao, Liu, Jiang, & Li, 2011). Another research outlines the synthesis of thieno[2,3-b]quinolines, indicating the interest in quinoline derivatives for developing new materials with unique properties (Nandeshwarappa, Kumar, Naik, & Mahadevan, 2005).
Antimicrobial and Mosquito Larvicidal Activity Quinoline derivatives have been investigated for their antimicrobial and insecticidal activities. A notable study synthesized quinoline compounds and tested their efficacy against various bacterial and fungal strains, as well as mosquito larvae, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents and insecticides (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Material Science and Optical Applications Research in material science has explored the optical properties of quinoline derivatives. One study focused on the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines, revealing their potential as fluorescent materials with applications ranging from fluorescent markers to invisible ink dyes, demonstrating the compound's relevance in material science and technology (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
properties
IUPAC Name |
methyl 6-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-17(22)14-15(19-7-6-11-3-2-8-24-11)12-9-10(18)4-5-13(12)20-16(14)21/h2-5,8-9H,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWUIUZBPKYGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

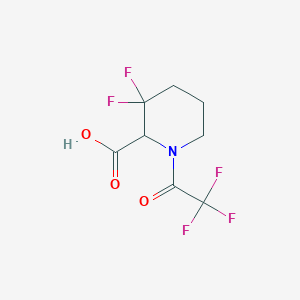
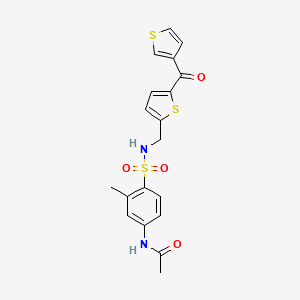
![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2484490.png)
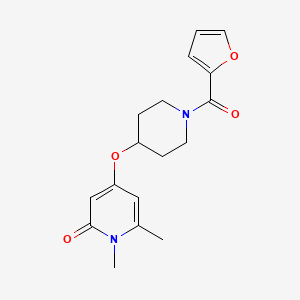
![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
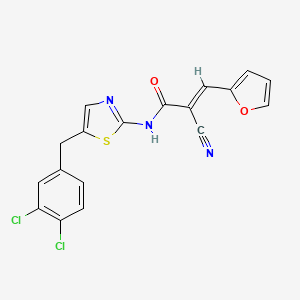

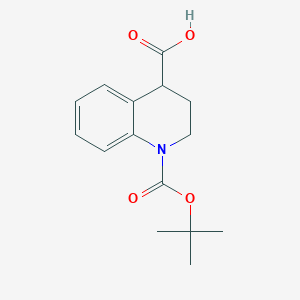
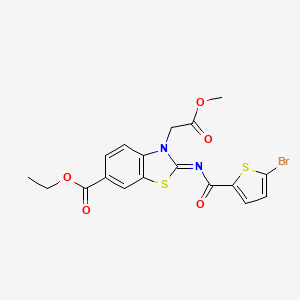

amino}acetic acid](/img/structure/B2484505.png)
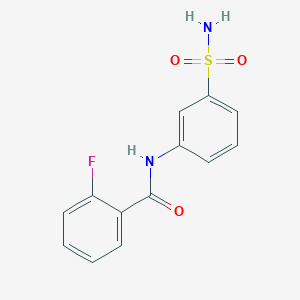
![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)